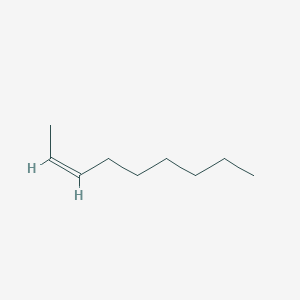

cis-2-Nonene

Description

Properties

IUPAC Name |

(Z)-non-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQZTQZQSBHBY-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025641 | |

| Record name | (2Z)-2-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6434-77-1 | |

| Record name | 2-Nonene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006434771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-2-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonene, (2Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UME13MDO8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of cis-2-Nonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonene, systematically named (2Z)-non-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₉H₁₈. As a nine-carbon alkene, it exists as a colorless liquid at room temperature. The cis configuration of the double bond between the second and third carbon atoms imparts specific stereochemical properties that influence its physical characteristics and reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data for analytical purposes. While not directly implicated in biological signaling pathways, its derivatives are of interest in synthetic organic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a convenient reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1] |

| CAS Number | 6434-77-1 | [2] |

| Appearance | Colorless liquid | |

| Density | 0.739 g/cm³ at 20°C | |

| Boiling Point | 147 °C (300 °F; 420 K) | |

| Flash Point | 32.2 °C (90.0 °F; 305.3 K) | |

| Refractive Index | 1.423 | |

| Solubility | Insoluble in water; Soluble in organic solvents | |

| InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | [2] |

| Canonical SMILES | CCCCCCC=CC | [1] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and subsequent reactions of this compound. Below are established protocols for its stereoselective synthesis and a common reaction, epoxidation.

Synthesis of this compound via Lindlar Catalyst Reduction of 2-Nonyne

The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a premier method for the stereoselective synthesis of cis-alkenes.[3][4][5][6][7] The catalyst's reduced activity prevents over-reduction to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-isomer.[3]

Materials:

-

2-Nonyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Reaction flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas

Procedure:

-

In a round-bottom flask, dissolve 2-nonyne in an appropriate anhydrous solvent.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation if necessary.

Logical Workflow for Synthesis of this compound via Lindlar Reduction:

Caption: Workflow for the synthesis of this compound.

Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and peroxy acids like m-CPBA are common reagents for this purpose.[8][9][10][11] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond, forming an epoxide.[8]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Aprotic solvent (e.g., dichloromethane, chloroform)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.0 to 1.2 equivalents.

-

Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Logical Workflow for Epoxidation of this compound:

Caption: Workflow for the epoxidation of this compound.

Spectral Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons will appear in the downfield region, typically between 5.0 and 6.0 ppm, and will show coupling to each other and to the adjacent allylic protons. The alkyl protons will appear in the upfield region, between 0.8 and 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons of the alkyl chain will appear at higher field strengths (lower ppm values).[12][13][14][15][16]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~5.4 (m, 2H) | -CH=CH- |

| ~2.0 (m, 2H) | =CH-CH₂- |

| ~1.6 (m, 2H) | -CH₂-CH₃ |

| ~1.3 (m, 6H) | -(CH₂)₃- |

| ~0.9 (t, 3H) | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.[17][18]

| Frequency (cm⁻¹) | Vibration | Intensity |

| ~3015 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (alkyl) | Strong |

| ~1655 | C=C stretch (cis) | Weak to Medium |

| ~1465 | C-H bend (alkyl) | Medium |

| ~690 | =C-H bend (cis, out-of-plane) | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of an alkene, with common losses of alkyl fragments.[19][20][21][22]

| m/z | Fragment | Interpretation |

| 126 | [C₉H₁₈]⁺ | Molecular Ion |

| 111 | [C₈H₁₅]⁺ | Loss of -CH₃ |

| 97 | [C₇H₁₃]⁺ | Loss of -C₂H₅ |

| 83 | [C₆H₁₁]⁺ | Loss of -C₃H₇ |

| 69 | [C₅H₉]⁺ | Loss of -C₄H₉ |

| 55 | [C₄H₇]⁺ | Loss of -C₅H₁₁ |

| 41 | [C₃H₅]⁺ | Allylic carbocation |

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characteristics of this compound. The provided experimental protocols for its synthesis and a key reaction, along with the tabulated physical and spectral data, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While this compound itself is not known to be involved in biological signaling, its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical behavior.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound [webbook.nist.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. leah4sci.com [leah4sci.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

- 16. rsc.org [rsc.org]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. whitman.edu [whitman.edu]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Characteristics of (Z)-2-Nonene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical characteristics of (Z)-2-Nonene, also known as cis-2-Nonene. The information is curated for professionals in scientific research and development who require precise data for experimental design, substance identification, and process optimization. This guide includes a detailed summary of physical properties, standardized experimental protocols for their determination, and a workflow visualization for a key analytical procedure.

(Z)-2-Nonene is an unsaturated hydrocarbon classified as an alkene. Its properties are defined by its nine-carbon chain and the presence of a cis-configured double bond between the second and third carbon atoms.

| Property | Value |

| Molecular Formula | C₉H₁₈[1][2][3][4][5] |

| Molecular Weight | 126.24 g/mol [2][3][4] |

| CAS Number | 6434-77-1[1][2][3][4][5] |

| Appearance | Colorless Liquid[6] |

| Boiling Point | 149 - 150.5 °C at 760 mmHg[3][6] |

| Density | 0.738 - 0.739 g/mL[3][6] |

| Refractive Index (n_D²⁰) | 1.420 - 1.426[3][6] |

| Flash Point | 32.2 °C[6] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like (Z)-2-Nonene.

Determination of Boiling Point (Micro-Method)

The micro-boiling point determination is a suitable method when only a small sample volume is available.[7] This procedure utilizes a Thiele tube to ensure uniform heating.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., -10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Bunsen burner or oil bath

-

Sample of (Z)-2-Nonene (approx. 0.5 mL)

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of (Z)-2-Nonene is placed into the small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to the thermometer. The assembly is then clamped and inserted into the Thiele tube, ensuring the sample is level with the upper arm of the tube.

-

Heating: The side arm of the Thiele tube is gently heated.[8] This initiates convection currents in the heating fluid (e.g., mineral oil), providing uniform heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Recording the Boiling Point: At the point of rapid bubbling, heating is stopped. The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[8][9] This temperature is recorded.

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.[10] The pycnometer method is a highly accurate technique for liquid density determination.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

-

Sample of (Z)-2-Nonene

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using the analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with (Z)-2-Nonene. Care is taken to avoid air bubbles. The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20 °C) to allow for thermal equilibrium. The pycnometer is then removed, carefully dried on the outside, and its mass is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated using the formula: Density = Mass of Liquid / Volume of Pycnometer[10][11]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property useful for identification and purity assessment.[12] An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (circulating)

-

Light source (typically a sodium D line source, 589 nm)

-

Dropper or pipette

-

Sample of (Z)-2-Nonene

-

Lens cleaning tissue and ethanol

Procedure:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The prisms are cleaned with ethanol and lens tissue.

-

Sample Application: A few drops of (Z)-2-Nonene are placed on the surface of the lower prism using a dropper.

-

Measurement: The two prisms are closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section. The compensator is adjusted to eliminate any color fringes and sharpen the dividing line.

-

Reading: The adjustment knob is used to center the dividing line precisely on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature should be recorded, as refractive index is temperature-dependent.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. BioOrganics [bioorganics.biz]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (Z)-2-nonene [stenutz.eu]

- 4. 2-Nonene, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. mt.com [mt.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. athabascau.ca [athabascau.ca]

Technical Guide: Physicochemical Properties of cis-2-Nonene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonene, also known as (Z)-non-2-ene, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its chemical structure is characterized by a nine-carbon chain with a double bond located at the second carbon position, where the alkyl groups are on the same side of the double bond. This technical guide provides a focused analysis of its molecular weight, a fundamental property crucial for stoichiometric calculations, analytical characterization, and formulation development in research and pharmaceutical applications.

Core Physicochemical Data

The molecular weight of a compound is an intrinsic property derived from its elemental composition. For this compound, the molecular formula is C₉H₁₈.[1][2][3][4][5][6] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

The quantitative data for this compound is summarized below.

| Parameter | Value | Source |

| IUPAC Name | (Z)-non-2-ene | [1][6] |

| Synonyms | This compound, (2Z)-2-Nonene | [2][6] |

| CAS Number | 6434-77-1 | [1][2][7] |

| Molecular Formula | C₉H₁₈ | [1][2][3][4][5][6] |

| Average Molecular Weight | 126.24 g/mol | [1][6] |

| Monoisotopic Mass | 126.14085 Da | [6] |

Methodology for Molecular Weight Determination

The molecular weight of this compound is determined computationally based on its verified molecular formula (C₉H₁₈). This standard method is universally accepted for pure chemical substances.

Experimental Protocol: Calculation from Chemical Formula

-

Identify the Elemental Composition: The molecular formula C₉H₁₈ indicates the molecule consists of 9 Carbon (C) atoms and 18 Hydrogen (H) atoms.

-

Obtain Standard Atomic Weights:

-

The standard atomic weight of Carbon (C) is ≈ 12.011 amu.

-

The standard atomic weight of Hydrogen (H) is ≈ 1.008 amu.

-

-

Calculate Total Mass for Each Element:

-

Total mass of Carbon = 9 atoms * 12.011 amu/atom = 108.099 amu.

-

Total mass of Hydrogen = 18 atoms * 1.008 amu/atom = 18.144 amu.

-

-

Sum Elemental Masses:

-

Molecular Weight = 108.099 amu + 18.144 amu = 126.243 amu.

-

-

Convert to Molar Mass: The resulting value is expressed as molar mass in grams per mole ( g/mol ). Therefore, the molar mass of this compound is approximately 126.24 g/mol .[1]

Logical Relationship Visualization

For a fundamental chemical property like molecular weight, there are no complex signaling pathways or experimental workflows to diagram. The visualization below illustrates the direct logical relationship between the compound's elemental composition and its final calculated molecular weight.

Caption: Logical flow from elemental composition to molecular weight.

References

- 1. This compound (6434-77-1) for sale [vulcanchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Non-2-ene | C9H18 | CID 33744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nonene, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:6434-77-1 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to (Z)-non-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-non-2-ene, also known by its common name cis-2-nonene, is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As a Z-isomer, the C-substituents at the double bond are on the same side, leading to distinct chemical and physical properties compared to its trans counterpart. This technical guide provides an in-depth overview of (Z)-non-2-ene, including its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its reactivity through common alkene transformations. The IUPAC name for this compound is (Z)-non-2-ene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-non-2-ene is presented in the table below. This data has been aggregated from various chemical databases and provides essential information for laboratory use and theoretical modeling.

| Property | Value |

| IUPAC Name | (Z)-non-2-ene |

| Synonyms | This compound, (2Z)-2-Nonene |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 6434-77-1 |

| Appearance | Colorless liquid |

| Density | 0.733 g/cm³ |

| Boiling Point | 146-147 °C |

| Melting Point | -98.5 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| Refractive Index | 1.419 |

Spectroscopic Data

The structural characterization of (Z)-non-2-ene is typically achieved through spectroscopic methods. Below is a summary of expected NMR and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~5.3-5.5 | m | -CH=CH- |

| ~1.9-2.1 | m | =CH-CH₂ - | |

| ~1.2-1.4 | m | -(CH₂)₄- | |

| ~0.9 | t | -CH₃ (terminal) | |

| ~1.6 | d | =CH-CH₃ | |

| ¹³C | ~123-132 | -C H=C H- | |

| ~20-35 | Alkyl carbons | ||

| ~14 | Terminal -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3010-3030 | =C-H stretch |

| ~2850-2960 | C-H stretch (alkyl) |

| ~1650-1660 | C=C stretch (cis, weak) |

| ~675-730 | =C-H bend (cis, strong) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (Z)-non-2-ene and some of its characteristic chemical reactions.

Synthesis of (Z)-non-2-ene via Hydrogenation of 2-Nonyne

A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1][2]

Materials:

-

2-Nonyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon filled with H₂)

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-nonyne in anhydrous hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

The flask is then sealed and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Once the starting alkyne is consumed, the reaction is stopped.

-

The catalyst is removed by filtration through a pad of celite or a similar filter aid.

-

The solvent is carefully removed from the filtrate by rotary evaporation to yield (Z)-non-2-ene.

-

The product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

Epoxidation of (Z)-non-2-ene

The epoxidation of (Z)-non-2-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding cis-epoxide.

Materials:

-

(Z)-non-2-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution (10%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (Z)-non-2-ene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of (Z)-non-2-ene over a period of 15-30 minutes.

-

Allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 10% sodium sulfite solution to destroy any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude cis-2,3-epoxynonane.

-

The product can be purified by flash column chromatography if necessary.

Visualization of a Key Reaction: Epoxidation

The epoxidation of (Z)-non-2-ene is a fundamental transformation that introduces a three-membered epoxide ring into the molecule. This reaction is stereospecific, meaning the cis-geometry of the starting alkene is retained in the product.

Caption: Epoxidation of (Z)-non-2-ene to cis-2,3-Epoxynonane.

Other Key Reactions

(Z)-non-2-ene, as a typical alkene, undergoes a variety of addition reactions across its double bond.

Ozonolysis

Ozonolysis of (Z)-non-2-ene, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to yield two aldehydes: heptanal and acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield heptanoic acid and acetic acid.

Hydroboration-Oxidation

The hydroboration-oxidation of (Z)-non-2-ene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. This reaction will produce a mixture of nonan-2-ol and nonan-3-ol, with nonan-3-ol being the major product due to the internal position of the double bond. The addition of the borane reagent occurs in a syn fashion.

Conclusion

(Z)-non-2-ene serves as a valuable substrate and building block in organic synthesis. Its stereochemistry plays a crucial role in the outcome of its reactions, making stereoselective synthesis and transformations of paramount importance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this and related alkene structures. The predictable reactivity of the double bond allows for its conversion into a wide array of functional groups, highlighting its utility in the construction of more complex molecular architectures.

References

A Technical Guide to the Natural Occurrence of cis-2-Nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Nonene, a nine-carbon mono-unsaturated alkene, is a naturally occurring volatile organic compound (VOC) identified in various biological sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its presence in the animal kingdom, particularly as a structural component of an insect pheromone, and as a flavor volatile in cooked meats. The document outlines the presumptive biosynthetic pathways, presents available quantitative data, and describes detailed experimental protocols for its extraction, identification, and quantification. This guide is intended to serve as a foundational resource for researchers in chemical ecology, food science, and drug development exploring the roles and applications of this compound.

Introduction

This compound (also known as (Z)-2-nonene) is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1] While its synthetic applications are known, its natural distribution and biological significance are areas of growing interest. As a volatile organic compound, this compound can act as a semiochemical, influencing the behavior of organisms, or contribute to the flavor and aroma profiles of foods. Understanding its natural occurrence is crucial for harnessing its potential in various applications, from pest management to food chemistry and as a potential lead for drug discovery.

Natural Occurrence of this compound

The presence of this compound in nature has been primarily documented in two distinct domains: as a key structural moiety in an insect pheromone and as a volatile compound generated during the cooking of meat.

Animal Kingdom

A significant natural occurrence of the this compound structure is found in the male-produced aggregation-sex pheromone of the red-necked longhorn beetle, Aromia bungii.[2][3] The identified pheromone is (E)-cis-6,7-epoxy-2-nonenal.[2][3] This molecule incorporates a cis-configured double bond at the second carbon position, making this compound a fundamental part of its chemical structure. Pheromones are highly specific chemical signals that mediate intraspecific communication, and their unique structures are critical for their biological activity.[4][5] The presence of the cis-2-alkene moiety in this pheromone highlights its importance in insect chemical ecology.

This compound has been identified as a volatile compound in cooked meats, contributing to their characteristic flavor profiles. Studies on the volatile compounds of various cooked meats have reported the presence of nonene isomers. Specifically, research on irradiated cooked pork sausage showed that 1-nonene was influenced by the irradiation dose.[6] While direct and repeated quantification of this compound across a wide range of meats is still an emerging area of research, the presence of related alkenes and aldehydes, such as nonanal, in cooked beef and pork is well-documented.[7][8][9] These compounds are typically formed from the thermal degradation of fatty acids.

Biosynthesis and Formation

The formation of this compound in biological and food systems is primarily attributed to the degradation of larger lipid molecules, particularly unsaturated fatty acids.

Biosynthesis in Insects

The precise biosynthetic pathway for (E)-cis-6,7-epoxy-2-nonenal in Aromia bungii has not been fully elucidated. However, the biosynthesis of insect pheromones often involves modifications of fatty acids.[10] It is hypothesized that the this compound structural component is likely derived from an unsaturated fatty acid precursor through a series of enzymatic reactions, including desaturation and chain-shortening. The formation of cis-olefins in insect pheromones can be a complex process, sometimes involving specific desaturases and other enzymes that control the geometry of the double bond.[11]

Below is a hypothetical biosynthetic pathway leading to a cis-2-alkenal moiety in insects.

Formation in Cooked Meats

In cooked meats, this compound is believed to be formed through the thermal oxidation and degradation of unsaturated fatty acids, such as oleic acid and linoleic acid.[7][12] During heating, these fatty acids undergo complex reactions, including autoxidation and cleavage, which generate a wide array of volatile compounds, including aldehydes, ketones, and alkenes.[13][14] The specific isomer, this compound, is one of the many products resulting from these degradation processes.

The proposed mechanism for the formation of volatile compounds from fatty acids in meat during cooking is illustrated below.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is limited. The table below summarizes the available information. Further research is needed to establish more precise concentrations in a wider range of biological materials.

| Natural Source | Compound | Concentration | Reference |

| Cooked Pork Sausage (irradiated) | 1-Nonene | Influenced by irradiation dose | [6] |

| Red-necked Longhorn Beetle (Aromia bungii) | (E)-cis-6,7-epoxy-2-nonenal | Not quantified, identified as a major pheromone component | [2][3] |

Experimental Protocols

The identification and quantification of this compound, a volatile compound, typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

5.1.1. Volatiles from Cooked Meat

A common technique for extracting volatile compounds from a solid or liquid matrix is Headspace Solid-Phase Microextraction (HS-SPME).[1][15]

-

Sample Preparation: A known weight of the cooked meat sample is placed in a sealed headspace vial.

-

Extraction: A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace and adsorb onto the fiber.[16]

5.1.2. Insect Pheromones

Pheromones are typically extracted from the glands of the insect or collected from the air surrounding the insect (volatile collection).

-

Gland Extraction: Pheromone glands are excised and extracted with a suitable organic solvent (e.g., hexane).

-

Volatile Collection (Aeration): Live insects are placed in a chamber, and purified air is passed over them. The exiting air, carrying the volatile pheromones, is then passed through a trap containing an adsorbent material (e.g., Porapak Q or Tenax) to capture the compounds. The trapped compounds are subsequently eluted with a solvent.[17]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.[16][18]

-

Injection: The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed volatiles are desorbed. For solvent extracts, a small volume is injected.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS or HP-5MS).

-

Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known spectra (e.g., NIST library) for identification.[17] The retention time of the peak is also used for confirmation by comparing it to that of an authentic standard of this compound.[19]

-

Quantification: For quantitative analysis, a calibration curve is prepared using known concentrations of a this compound standard. An internal standard is often added to the sample to correct for variations in extraction and injection.

The general workflow for the analysis of this compound is depicted below.

Conclusion

This compound is a naturally occurring alkene with documented presence in both the animal kingdom and as a product of food processing. Its role as a structural component of an insect pheromone underscores its potential significance in chemical communication and pest management. Its formation in cooked meats highlights its contribution to food flavor and the complex chemical changes that occur during cooking. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound in these and other natural systems. Further research is warranted to expand our knowledge of its distribution, to fully elucidate its biosynthetic pathways, and to explore its potential applications in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS) [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. Analysis of volatile compounds in pork from four different pig breeds using headspace solid‐phase micro‐extraction/gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile flavor compounds vary by beef product type and degree of doneness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation on the pro-aroma generation effects of fatty acids in beef via thermal oxidative models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Volatile Flavor Compounds Vary by Beef Product Type and Degree of Done" by Kourtney Gardner and Jerrad F. Legako [digitalcommons.usu.edu]

- 14. Making sure you're not a bot! [iastatedigitalpress.com]

- 15. ukm.my [ukm.my]

- 16. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 17. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 19. academic.oup.com [academic.oup.com]

cis-2-Nonene as a Semiochemical: A Technical Guide

Affiliation: Google Research

Abstract

Semiochemicals, chemical substances that carry information between organisms, are pivotal in mediating insect behavior and are increasingly harnessed for pest management and public health applications. This technical guide provides an in-depth examination of cis-2-nonene and related C9 compounds as insect semiochemicals. While quantitative data specifically for this compound is limited in publicly accessible literature, this document synthesizes available information on the structurally and functionally related aldehyde, nonanal, to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide covers electrophysiological and behavioral responses, detailed experimental protocols for olfactometer and electroantennography (EAG) bioassays, and visualizes key signaling pathways and experimental workflows.

Introduction

Insects rely on a sophisticated olfactory system to interpret a complex chemical landscape, enabling them to locate mates, food sources, and suitable oviposition sites, while avoiding predators and other threats. Semiochemicals, the molecules that mediate these interactions, are broadly classified based on the nature of the interaction they govern. Pheromones facilitate intraspecific communication, while allelochemicals, such as kairomones and allomones, mediate interspecific interactions.

Alkenes and aldehydes, such as the nine-carbon (C9) compound this compound and its related aldehyde, nonanal, are components of volatile organic compound (VOC) profiles from both plants and animals. As such, they are frequently implicated in insect chemical ecology. Nonanal, in particular, has been identified as a potent semiochemical for a variety of insect species, notably as a key attractant for Culex mosquitoes, which are vectors for diseases like West Nile virus.[1] In some moth species, it serves as a crucial host-plant volatile that influences oviposition preference.[2] This guide will focus on the available quantitative data for nonanal as a representative C9 semiochemical to illustrate the principles and methodologies relevant to the study of this compound.

Quantitative Data on C9 Semiochemical Activity

The following tables summarize quantitative data from behavioral and electrophysiological studies on nonanal, a C9 aldehyde that serves as an analogue for understanding the potential activity of this compound.

Table 1: Behavioral Responses to Nonanal in Various Insect Species

| Insect Species | Bioassay Type | Concentration / Dose | Observed Effect | Percentage / Index of Attraction/Repulsion | Reference |

| Culex quinquefasciatus (Southern house mosquito) | Field Trap Assay | Not specified (in combination with CO₂) | Synergistic attraction | >50% increase in trap captures compared to CO₂ alone | [1] |

| Helicoverpa assulta (Oriental tobacco budworm) | Oviposition Preference Assay | 0.001 Mol L⁻¹ | Attraction / Oviposition stimulation | Oviposition Preference Index (OPI) significantly higher than control | [2] |

| Spodoptera frugiperda (Fall armyworm) | Olfactometer Assay | Not specified | Attraction of male moths | Significantly increased attraction when combined with other pheromone components | [3] |

| Tetranychus urticae (Two-spotted spider mite) | Two-choice Behavioral Assay | 100 ng/µL | Repellence | Significantly repelled (p < 0.0001) | [4] |

Table 2: Electrophysiological (EAG) Responses to Nonanal in Various Insect Species

| Insect Species | EAG Response (mV) | Notes | Reference |

| Helicoverpa assulta (Oriental tobacco budworm) | ~0.9 mV | Strongest response among 8 tested tobacco volatiles | [2] |

| Tetranychus urticae (Two-spotted spider mite) | ~0.1 mV | Moderate response compared to other aldehydes | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's semiochemical properties. Below are methodologies for two key experimental techniques: olfactometer bioassays and electroantennography (EAG).

Olfactometer Bioassay

Olfactometers are devices used to study an insect's behavioral response to volatile chemical stimuli in a controlled environment.[5][6][7][8] The choice of olfactometer design (e.g., Y-tube, four-arm) depends on the specific research question.

Objective: To determine if this compound acts as an attractant, repellent, or is inert for a specific insect species.

Materials:

-

Y-tube or four-arm olfactometer

-

Purified, humidified air source

-

Flow meters

-

Odor source chambers

-

Test compound (this compound)

-

Solvent (e.g., hexane, paraffin oil)

-

Filter paper

-

Test insects (of known species, age, and mating status)

-

Data recording software or manual observation tools

Procedure:

-

Preparation of Stimuli:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions to test a range of concentrations.

-

Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper strip. Allow the solvent to evaporate.

-

Prepare a control stimulus using only the solvent on a separate filter paper strip.

-

-

Olfactometer Setup:

-

Clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

-

Connect the olfactometer to a purified, humidified air source with a constant airflow (e.g., 200 mL/min per arm).

-

Place the filter paper with the test compound in one odor source chamber and the control filter paper in another.

-

-

Insect Acclimatization and Release:

-

Acclimatize the insects to the experimental conditions (temperature, humidity, light) for a specified period before the assay.

-

Introduce a single insect at the release point of the olfactometer.

-

-

Data Collection:

-

Record the first choice of the insect (which arm it enters) and/or the time spent in each arm of the olfactometer over a set period (e.g., 5-10 minutes).

-

After each trial, clean the olfactometer and randomize the position of the treatment and control arms to avoid positional bias.

-

Use a new insect for each replicate. A sufficient number of replicates (e.g., 30-50) should be conducted for statistical power.

-

-

Data Analysis:

-

Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.

-

Analyze the time-spent data using a t-test or a non-parametric equivalent.

-

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[9][10][11] It is a powerful tool for screening compounds for olfactory activity.

Objective: To determine if the antennae of a specific insect species can detect this compound and to quantify the dose-dependent response.

Materials:

-

EAG system (amplifier, data acquisition unit)

-

Microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Conductive gel or saline solution

-

Stimulus delivery system (puffing purified air through a Pasteur pipette containing the odorant)

-

Test compound (this compound) and solvent

-

Filter paper

-

Test insects

Procedure:

-

Insect Preparation:

-

Anesthetize the insect by chilling it on ice.

-

Under a microscope, carefully excise an antenna at its base.

-

Mount the antenna between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip (a small portion of the tip may be removed to ensure good contact). A small amount of conductive gel is used to establish electrical contact.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in a solvent.

-

Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette. A control pipette should contain only the solvent.

-

-

EAG Recording:

-

Direct a continuous stream of purified, humidified air over the mounted antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) from a stimulus pipette into the continuous airstream, directed at the antenna.

-

Record the resulting negative voltage deflection (the EAG response) in millivolts (mV).

-

Present the stimuli in a randomized order, from lower to higher concentrations, with a sufficient interval between puffs to allow the antenna to recover.

-

A standard compound known to elicit a response should be used periodically to monitor the viability of the antennal preparation.

-

-

Data Analysis:

-

Measure the amplitude of the EAG response for each stimulus.

-

Normalize the responses to the response of a standard compound or subtract the response to the solvent control.

-

Generate a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.

-

Visualizations: Signaling Pathways and Workflows

Olfactory Signaling Pathway

The detection of semiochemicals like this compound begins at the insect's antenna and involves a cascade of molecular events within the olfactory sensory neurons (OSNs).

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Semiochemical Identification

The process of identifying and characterizing a new semiochemical involves a logical progression of experiments, from initial observation to field validation.

Caption: Workflow for identifying and validating insect semiochemicals.

Conclusion

While direct evidence for the role of this compound as a semiochemical remains to be broadly established, the study of structurally similar C9 compounds like nonanal provides a robust framework for its investigation. The methodologies outlined in this guide for behavioral and electrophysiological analysis are fundamental to characterizing the potential effects of this compound on various insect species. The provided visualizations of the olfactory signaling pathway and experimental workflow serve as conceptual models for researchers. Future research should focus on conducting specific EAG and olfactometer assays with this compound across a range of economically and medically important insects to elucidate its specific role in chemical ecology and to explore its potential applications in pest management and disease vector control.

References

- 1. UC Davis Researchers Identify Dominant Chemical That Attracts Mosquitoes to Humans | UC Davis [ucdavis.edu]

- 2. Nonanal modulates oviposition preference in female Helicoverpa assulta (Lepidoptera: Noctuidae) via the activation of peripheral neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 7. insectolfactometer.com [insectolfactometer.com]

- 8. thehive.icipe.org [thehive.icipe.org]

- 9. benchchem.com [benchchem.com]

- 10. Electroantennography - Wikipedia [en.wikipedia.org]

- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of cis-2-Nonene and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to cis-2-Nonene and its Analogs

This compound is an unsaturated hydrocarbon belonging to the alkene family.[3] While its primary applications have been in chemical synthesis, particularly as a substrate in epoxidation reactions, interest in the biological activities of its structural analogs is growing.[3] Extensive research on the closely related C10 unsaturated fatty acid, cis-2-decenoic acid, has revealed its significant role in microbial communication and as a potent agent against bacterial biofilms.[4][5] This guide leverages the comprehensive data available for cis-2-decenoic acid to provide a framework for understanding the potential biological activities of this compound and other similar molecules.

cis-2-Decenoic acid is a bacterial signaling molecule produced by Pseudomonas aeruginosa that can induce the dispersion of biofilms, inhibit their formation, and even revert antibiotic-tolerant persister cells to a more susceptible state.[4][6] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a promising candidate for novel antimicrobial therapies.[4]

Quantitative Data on Biological Activity

The biological activity of cis-2-decenoic acid has been quantified against a variety of bacterial species. The following tables summarize the effective concentrations for biofilm inhibition and dispersal.

Table 1: Biofilm Inhibition and Dispersal Activity of cis-2-Decenoic Acid

| Bacterial Species | Gram Stain | Effect | Effective Concentration |

| Pseudomonas aeruginosa | Negative | Biofilm Dispersion | 100 nM |

| Pseudomonas aeruginosa | Negative | Biofilm Inhibition | 2.5 nM |

| Escherichia coli | Negative | Biofilm Dispersion | 310 nM |

| Escherichia coli | Negative | Biofilm Inhibition | 310 nM |

| Klebsiella pneumoniae | Negative | Biofilm Inhibition | 310 nM |

| Salmonella enterica | Negative | Biofilm Dispersion | 310 nM |

| Staphylococcus aureus (MRSA) | Positive | Biofilm Inhibition | 125 µg/mL (734 µM) |

| Staphylococcus aureus (MRSA) | Positive | Bacterial Growth Inhibition | ≥ 500 µg/mL (≥ 2.94 mM) |

Data compiled from multiple sources.[1][4][7]

Signaling Pathways and Mechanisms of Action

cis-2-Decenoic acid primarily exerts its effects by modulating bacterial signaling pathways, leading to a switch from a sessile (biofilm) to a planktonic (free-swimming) lifestyle. This process involves the induction of enzymes that degrade the extracellular polymeric substance (EPS) matrix of the biofilm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of cis-2-decenoic acid. These protocols can be adapted for testing this compound and other analogs.

Microtiter Plate Biofilm Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit biofilm formation.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture in appropriate growth medium

-

Test compound stock solution (e.g., cis-2-decenoic acid in ethanol)

-

Growth medium

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Plate reader (absorbance at 595 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the growth medium directly in the wells of the microtiter plate.

-

Include a solvent control (medium with the same concentration of the solvent used to dissolve the test compound) and a negative control (medium only).

-

Inoculate the wells with a bacterial suspension to a final optical density at 600 nm (OD600) of approximately 0.05.

-

Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

-

Gently discard the planktonic culture from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate.

-

Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

-

Air-dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Dispersion Assay

This assay is used to evaluate the ability of a compound to disperse pre-formed biofilms.

Materials:

-

Same as for the inhibition assay.

Procedure:

-

Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4) for 24-48 hours without the addition of the test compound.

-

After washing the wells to remove planktonic cells, add fresh medium containing the test compound at various concentrations.

-

Include controls for the solvent alone and no treatment.

-

Incubate the plate for a further 24 hours.

-

Quantify the remaining biofilm biomass using the crystal violet method described above (steps 5-11 of the inhibition assay).

Potential Interaction with Cytochrome P450 Enzymes

While a definitive study is lacking, the chemical structure of this compound as an olefin suggests it could be a substrate for cytochrome P450 (CYP) enzymes.[1] CYPs are a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs.[8] The metabolism of olefins by CYPs often proceeds via epoxidation of the double bond.[2][5] This reaction can sometimes lead to the formation of reactive intermediates.[2]

Further research is required to determine if this compound or its metabolites have any significant inhibitory or inducing effects on specific CYP isoforms, which would be a critical consideration for its potential development as a therapeutic agent.

Conclusion and Future Directions

The biological activity of short-chain unsaturated fatty acids, exemplified by cis-2-decenoic acid, presents a promising avenue for the development of novel antimicrobial and antibiofilm agents. While direct evidence for the biological activity of this compound is currently limited, its structural similarity to well-characterized molecules warrants further investigation. Future research should focus on elucidating the specific cellular targets and mechanisms of action of this compound, quantifying its biological effects against a broad range of microorganisms, and evaluating its potential interactions with host metabolic enzymes such as the cytochrome P450 system. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future studies.

References

- 1. This compound | 6434-77-1 [chemicalbook.com]

- 2. Species differences in the metabolism of olefins: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (6434-77-1) for sale [vulcanchem.com]

- 4. Oxidation of monosubstituted olefins by cytochromes P-450 and heme models: evidence for the formation of aldehydes in addition to epoxides and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxidation of olefins by cytochrome P450: evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

cis-2-Nonene cytochrome P450 interaction

An In-Depth Technical Guide to the Cytochrome P450 Interaction with cis-2-Nonene

Abstract

Introduction to Cytochrome P450 Enzymes

The cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] In humans, these enzymes, primarily located in the liver, are responsible for Phase I metabolism of the majority of clinically used drugs.[2][3] The catalytic activity of CYP enzymes introduces or exposes functional groups on substrate molecules, typically increasing their hydrophilicity and facilitating their excretion from the body.[1] Common reactions catalyzed by CYPs include hydroxylation, epoxidation, dealkylation, and heteroatom oxidation.[4]

Given their critical role in drug clearance, the interaction of any new chemical entity with CYP enzymes is a key area of investigation in drug development and toxicology. Such interactions can manifest as:

-

Metabolism: The compound is a substrate for one or more CYP enzymes.

-

Inhibition: The compound acts as an inhibitor of CYP enzymes, potentially leading to drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.

-

Induction: The compound increases the expression of CYP enzymes, which can also lead to DDIs by accelerating the metabolism of other drugs.

This guide focuses on the expected interaction of this compound, a nine-carbon alkene, with the CYP system.

Predicted Metabolic Pathways of this compound

Based on the known reactivity of cytochrome P450 enzymes with alkene substrates, two primary metabolic pathways are predicted for this compound: epoxidation and allylic hydroxylation.[4][5]

-

Epoxidation: The primary reaction for many alkenes metabolized by CYPs is the epoxidation of the carbon-carbon double bond.[5] This reaction would convert this compound into its corresponding epoxide, cis-2,3-epoxynonane. Epoxides are often reactive intermediates that can bind to macromolecules, a mechanism sometimes associated with toxicity.[6]

-

Allylic Hydroxylation: CYPs can also catalyze the hydroxylation of carbon atoms adjacent (allylic) to the double bond.[7] For this compound, this would result in the formation of allylic alcohols, primarily at the C-4 position, and potentially at the C-1 methyl group.

These predicted pathways are illustrated in the diagram below.

Quantitative Data on CYP-Alkene Interactions

Specific kinetic data for the interaction of this compound with cytochrome P450 enzymes are not available in the public domain. However, to provide a framework for the type of quantitative data that should be generated, the following tables present representative kinetic parameters for the metabolism and inhibition of other structurally related alkene-containing compounds by various CYP isoforms. This data should be considered for reference purposes only.

Table 1: Representative Metabolic Kinetic Parameters for Alkene Substrates with CYP Enzymes

| Substrate | CYP Isoform | K_m (µM) | V_max (nmol/min/nmol P450) | Reference Compound |

| Δ³-Carene | CYP2B6 | 600 | 28.4 | Analogous bicyclic monoterpene |

| Δ³-Carene | CYP1A2 | 98200 | 3.9 | Analogous bicyclic monoterpene |

| Limonene | CYP2C9 | Value not specified | Value not specified | Analogous monocyclic monoterpene |

| Limonene | CYP2C19 | Value not specified | Value not specified | Analogous monocyclic monoterpene |

Data for Δ³-Carene from[8]. Data for Limonene from[9].

Table 2: Representative Inhibition Parameters of Compounds on CYP Enzymes

| Inhibitor | CYP Isoform | IC_50 (µM) | K_i (µM) | Type of Inhibition | Reference Compound |

| Licoisoflavone B | CYP2C8 | 7.4 ± 1.1 | 7.0 ± 0.7 | Competitive | Reference Inhibitor |

| Licoisoflavone B | CYP2C9 | 4.9 ± 0.4 | 1.2 ± 0.2 | Mixed | Reference Inhibitor |

| Norendoxifen | CYP1A2 | Value not specified | 76 ± 3 | Competitive | Reference Inhibitor |

| Norendoxifen | CYP3A4 | Value not specified | 375 ± 6 | Noncompetitive | Reference Inhibitor |

Data for Licoisoflavone B from[6]. Data for Norendoxifen from[10].

Detailed Experimental Protocols

The following protocols provide detailed methodologies for investigating the interaction of this compound with CYP enzymes. These are generalized protocols and may require optimization for the specific compound and analytical instrumentation.

Protocol 1: In Vitro Metabolism of this compound

This protocol details a typical experiment to determine the metabolic stability of this compound in human liver microsomes (HLMs) and to generate metabolites for identification.[9]

Materials:

-

Human Liver Microsomes (HLMs), pooled from multiple donors

-

This compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the NADPH regenerating system and HLMs in potassium phosphate buffer. A typical final protein concentration for HLMs is 0.5 mg/mL.[11]

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add this compound to the master mix to initiate the metabolic reaction. The final substrate concentration should be tested over a range (e.g., 1-100 µM) to determine kinetic parameters.[11] Include a vehicle control (e.g., methanol or DMSO, typically <0.5% final volume).

-

Incubation: Incubate the reaction mixture at 37°C. For metabolic stability, aliquots are typically taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: To stop the reaction, transfer an aliquot of the incubation mixture to a new tube containing an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an appropriate vial for analysis by GC-MS or LC-MS/MS to quantify the remaining this compound and identify formed metabolites.

Protocol 2: Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound and its likely metabolites.[12]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Maintain 250°C for 5-10 minutes.

-

-

Mass Spectrometer:

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan from m/z 40 to 400 to identify unknown metabolites. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target ions are known.

-

Data Analysis:

-

Peak Identification: Compare the retention times and mass spectra of peaks in the sample chromatograms to those of an authentic standard of this compound.

-

Metabolite Identification: Putative metabolites (e.g., epoxide, alcohols) will have different retention times and characteristic mass spectra. The epoxide should show a molecular ion corresponding to the addition of one oxygen atom (M+16). Alcohols may show a characteristic loss of water (M-18).

-

Quantification: Generate a standard curve using an authentic standard of this compound to quantify its depletion over time.

Protocol 3: CYP Inhibition Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of this compound required to inhibit the activity of specific CYP enzymes by 50% (the IC₅₀ value).[13]

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

-

CYP-specific probe substrates and their corresponding metabolites for quantification (see table below).

-

This compound (as the potential inhibitor).

-

NADPH regenerating system.

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

LC-MS/MS for metabolite quantification.

Table 3: Common CYP Probe Substrates

| CYP Isoform | Probe Substrate | Metabolite Measured |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-hydroxymidazolam |

Procedure:

-

Prepare Incubations: Set up reactions containing HLMs or a specific recombinant CYP, the probe substrate (at a concentration near its K_m), buffer, and a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate for a predetermined time within the linear range of metabolite formation for that specific probe substrate (e.g., 10-15 minutes).

-

Terminate and Process: Stop the reaction and process the samples as described in Protocol 4.1.

-

Analyze: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate IC₅₀: Plot the percentage of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the interaction of this compound with cytochrome P450 enzymes is currently lacking in scientific literature, a strong predictive framework can be established based on fundamental principles of xenobiotic metabolism. The primary metabolic pathways are expected to be epoxidation of the double bond and allylic hydroxylation. The potential for this compound to act as an inhibitor or inducer of CYP enzymes remains to be determined experimentally. The protocols detailed in this guide provide a comprehensive and robust starting point for researchers to thoroughly investigate the metabolism of this compound and to assess its potential for clinically relevant drug-drug interactions. Such studies are essential for a complete understanding of the toxicological and pharmacological profile of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering cytochrome P450s for selective alkene to carbonyl oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of GC-MS based cytochrome P450 assay for the investigation of multi-herb interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of cis-2-Nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed experimental data on the specific thermal stability and degradation pathways of cis-2-nonene is limited in publicly available literature. This guide, therefore, synthesizes established principles of alkene thermal and oxidative chemistry, data from analogous compounds, and standard analytical methodologies to provide a comprehensive technical overview and predictive analysis for researchers investigating this compound.

Introduction to this compound

This compound (CAS RN: 6434-77-1) is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As an alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond. Understanding its thermal stability is crucial for applications where it might be subjected to elevated temperatures, such as in industrial synthesis, as a component in fuel or lubricant formulations, or during analytical procedures like gas chromatography. This document provides a detailed examination of the theoretical and expected thermal behavior of this compound.

Physicochemical Properties

A summary of key physical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Boiling Point | 146-147 °C |

| Flash Point | 32 °C |

| Density | 0.739 g/cm³ at 20 °C |

Thermal Stability Profile

The thermal stability of an alkene is influenced by the substitution pattern around the double bond and the presence of steric strain.

Isomeric Effects on Stability

Generally, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers. This is attributed to steric hindrance between the alkyl groups on the same side of the double bond in the cis-conformation, which introduces torsional strain and raises the ground-state energy of the molecule. For 2-nonene, the trans-isomer is expected to be more stable than the cis-isomer. This difference in stability can be quantified by comparing their heats of hydrogenation, with the less stable cis-isomer releasing more energy upon conversion to the corresponding alkane (nonane).

Predicted Thermal Behavior